molecular formula C11H15NO2 B13129647 Ethyl 2-amino-3-ethylbenzoate

Ethyl 2-amino-3-ethylbenzoate

Cat. No.: B13129647
M. Wt: 193.24 g/mol
InChI Key: RMKRTCAAFFCFSW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-ethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an amino group at the 2-position and an ethyl group at the 3-position, with an ethyl ester moiety at the carbonyl position. The compound has been listed as discontinued by suppliers like CymitQuimica, available in 1g, 250mg, and 500mg quantities prior to discontinuation .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-amino-3-ethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-3-8-6-5-7-9(10(8)12)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3

InChI Key

RMKRTCAAFFCFSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-ethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-ethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-amino-3-ethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-ethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

(a) Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9)

  • Substituents : Chloro group at the 6-position and methyl group at the 3-position, with an ethyl ester.
  • Applications : Explicitly used as a pharmaceutical intermediate .

(b) Methyl 2-amino-3-ethylbenzoate

  • Substituents : Methyl ester instead of ethyl ester.
  • Physical Properties : Molecular weight of 180.10 g/mol (calculated from adduct data), with predicted collision cross-sections (CCS) ranging from 138.4–150.2 Ų for cationic adducts .
  • Key Differences : The shorter methyl ester chain may reduce lipophilicity compared to the ethyl ester variant, influencing solubility and metabolic stability.

(c) Ethyl 2-methoxybenzoate (CAS 7335-26-4)

  • Substituents: Methoxy group at the 2-position instead of an amino group.
  • Physical Properties: Molecular weight 180.20 g/mol, soluble in ethanol, with a refractive index of 1.504–1.506 .
  • Key Differences: The methoxy group’s electron-donating nature contrasts with the amino group’s basicity, affecting solubility and chemical reactivity.

Data Table: Comparative Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Ethanol) Applications References
This compound C₁₁H₁₅NO₂ 209.24 (calculated) 2-NH₂, 3-C₂H₅, COOC₂H₅ Not reported Pharmaceutical intermediate (inferred)
Ethyl 2-amino-6-chloro-3-methylbenzoate C₁₀H₁₂ClNO₂ 213.66 2-NH₂, 3-CH₃, 6-Cl, COOC₂H₅ Not reported Pharmaceutical intermediate
Mthis compound C₁₀H₁₃NO₂ 180.10 2-NH₂, 3-C₂H₅, COOCH₃ Not reported Research (CCS data available)
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃, COOC₂H₅ Soluble Flavor/fragrance (inferred)

Biological Activity

Ethyl 2-amino-3-ethylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2. It features an ethyl group attached to the amino group and a benzoate structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, enhancing its affinity for protein targets, while the ethyl substituent may influence lipophilicity and membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5045

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests indicate a low toxicity level at therapeutic doses. However, further investigations are necessary to assess long-term effects and potential side effects.

Summary of Research Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains with varying MIC values.
  • Anticancer Potential : Induces apoptosis in cancer cell lines through caspase activation.
  • Safety Profile : Demonstrates low acute toxicity; further studies required for chronic exposure.

Q & A

Q. How can catalytic systems (e.g., enzymatic or metal-based) be optimized for the compound's use as a synthetic intermediate?

  • Methodological Answer :
  • Enzymatic Catalysis : Screen lipases (e.g., Candida antarctica Lipase B) for esterification efficiency in nonaqueous media .
  • Transition-Metal Catalysts : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to introduce aryl groups at position 3 .

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